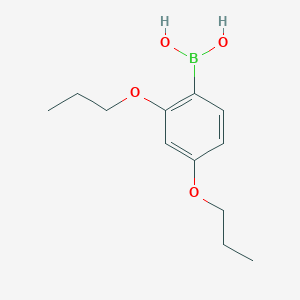

(2,4-Dipropoxyphenyl)boronic acid

Übersicht

Beschreibung

2,4-Dipropoxyphenylboronic acid is a type of boronic acid, which is a subclass of organoborane compounds . It is used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The molecular formula of 2,4-Dipropoxyphenylboronic acid is C12H19BO4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dipropoxyphenylboronic acid include a density of 1.1±0.1 g/cm3, boiling point of 402.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 69.0±3.0 kJ/mol, flash point of 197.5±31.5 °C, and index of refraction of 1.506 .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Boronic acid polymers, including those containing (2,4-Dipropoxyphenyl)boronic acid, are valuable in various biomedical applications. They are used in the treatment of diseases like HIV, obesity, diabetes, and cancer due to their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

Fluorescent Chemosensors

Boronic acid-based sensors, including those derived from (2,4-Dipropoxyphenyl)boronic acid, are significant in detecting biological substances. They are crucial for disease prevention, diagnosis, and treatment, as they can probe carbohydrates and bioactive substances with changes in fluorescence properties (Huang et al., 2012).

Borophene Applications

Borophene, formed from boron and related compounds, shows promise in supercapacitors, batteries, hydrogen storage, and biomedical applications. Borophene's unique chemical and physical properties make it suitable for various fields, including bioimaging, drug delivery, and photonic therapy (Ou et al., 2021).

Sensing and Other Applications

Boronic acids are used in sensing applications due to their interaction with diols and Lewis bases, aiding in biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

Catalysis

Certain boronic acids, possibly including derivatives of (2,4-Dipropoxyphenyl)boronic acid, can be effective catalysts in chemical reactions like amidation between carboxylic acids and amines, contributing to synthetic methodologies in chemistry (Wang et al., 2018).

Electrochemical Applications

In the electrochemical field, boronic acids play a role in the oxidation processes of certain compounds, leading to the formation of environmentally friendly byproducts like carbon dioxide (Cañizares et al., 2004).

Pharmaceutical Development

Boronic acid compounds are utilized for developing enzyme inhibitors, cancer therapy agents, and antibody mimics. Their unique structural features make them suitable for recognizing biologically important saccharides (Yang et al., 2003).

Polymer Chemistry

Boronic acid-decorated polymers, potentially including (2,4-Dipropoxyphenyl)boronic acid derivatives, show responsive behavior to pH and sugar concentrations, making them suitable for drug delivery and sensor materials (Vancoillie et al., 2016).

Eigenschaften

IUPAC Name |

(2,4-dipropoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGNDOSZRKWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584904 | |

| Record name | (2,4-Dipropoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dipropoxyphenyl)boronic acid | |

CAS RN |

150145-25-8 | |

| Record name | (2,4-Dipropoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

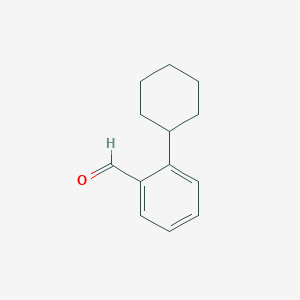

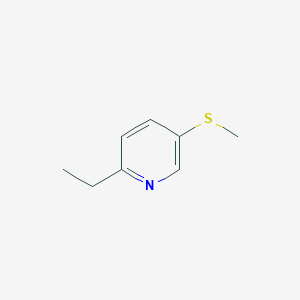

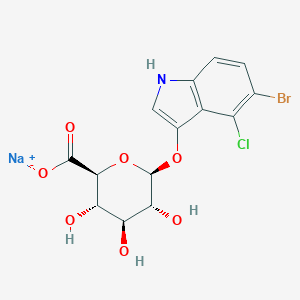

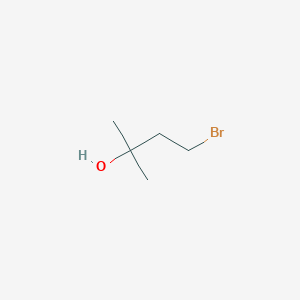

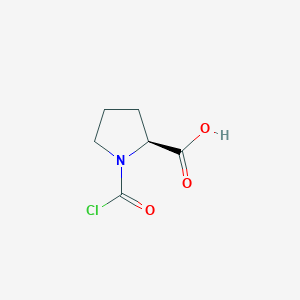

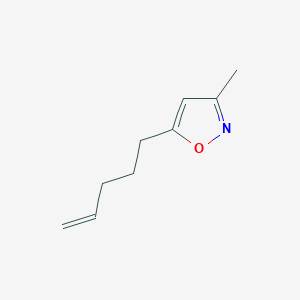

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)